molecular formula C14H26N2O4 B135809 Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate CAS No. 394735-18-3

Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate

Cat. No. B135809
M. Wt: 286.37 g/mol
InChI Key: SVCOPFHEMNJDMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the preparation of (R)-tert-butyl carbamate from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . These methods demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. X-ray crystallographic analysis has been used to characterize the crystal and molecular structure of these compounds, revealing details such as intramolecular hydrogen bonding and space group information . For instance, compound 2a, a tert-butyl carbamate derivative, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Kinetic resolution of tert-butyl carbamates has been employed for the asymmetric synthesis of various derivatives, demonstrating the enantiorecognition capabilities of these compounds . Additionally, tert-butyl carbamate derivatives have been used in the synthesis of antimycobacterial agents, showcasing their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include thermal stability, solubility, and reactivity, which are essential for their application in synthesis and pharmaceutical development. The thermal and chemical stability of these compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data on these properties are not provided in the abstracts .

Scientific Research Applications

Synthesis of Biologically Active Compounds

One significant application involves the synthesis of biologically active compounds, such as omisertinib (AZD9291), where tert-butyl derivatives serve as crucial intermediates. A study by Zhao et al. (2017) highlights a rapid synthetic method for such tert-butyl derivatives, emphasizing their importance in pharmaceutical chemistry due to their role in the synthesis of compounds with therapeutic potentials (Zhao et al., 2017).

Catalysis and Chemical Transformations

The compound is also utilized in catalysis and chemical transformations. For instance, Wang et al. (2022) discuss the photoredox-catalyzed amination of o-hydroxyarylenaminones using a tert-butyl derivative as an amidyl-radical precursor. This work showcases the compound's utility in creating new chemical pathways and assembling complex molecules under mild conditions (Wang et al., 2022).

Material Science and Corrosion Inhibition

In material science, tert-butyl derivatives have been explored for their role in corrosion inhibition. Faydy et al. (2019) synthesized new organic compounds based on tert-butyl derivatives, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This application is crucial for extending the lifespan of metal components in industrial settings (Faydy et al., 2019).

Intermediate in Natural Product Synthesis

Tert-butyl derivatives are also used as intermediates in the synthesis of natural products. Qin et al. (2014) report on the synthesis of a tert-butyl derivative as a key intermediate in the production of Biotin, a vital water-soluble vitamin involved in the metabolic cycle. This highlights the compound's role in synthesizing essential biomolecules (Qin et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCOPFHEMNJDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609777
Record name tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate

CAS RN

394735-18-3
Record name 1,1-Dimethylethyl N-[1-(cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394735-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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